molecular formula C7H2ClF5O B1402208 1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene CAS No. 1261811-61-3

1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene

Cat. No.: B1402208
CAS No.: 1261811-61-3
M. Wt: 232.53 g/mol
InChI Key: IPAUQRAHDKOFCO-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring.

Preparation Methods

The synthesis of 1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene typically involves halogenation and fluorination reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution reactions to introduce the chlorine and fluorine atoms. Industrial production methods often utilize advanced catalytic processes to achieve high yields and purity .

Chemical Reactions Analysis

1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene exerts its effects is primarily through its reactivity in chemical reactions. The presence of electron-withdrawing groups such as chlorine and fluorine affects the electron density on the benzene ring, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form desired products .

Comparison with Similar Compounds

1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene can be compared to other similar compounds such as:

Properties

IUPAC Name

1-chloro-2,4-difluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5O/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAUQRAHDKOFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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